molecular formula C22H36N2 B3743233 1-(4-tert-butylcyclohexyl)-4-(2,5-dimethylphenyl)piperazine

1-(4-tert-butylcyclohexyl)-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B3743233
M. Wt: 328.5 g/mol
InChI Key: VUSMAYSHGBFLIO-UHFFFAOYSA-N
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Description

1-(4-tert-butylcyclohexyl)-4-(2,5-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring and a dimethylphenyl group attached to a piperazine ring.

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2/c1-17-6-7-18(2)21(16-17)24-14-12-23(13-15-24)20-10-8-19(9-11-20)22(3,4)5/h6-7,16,19-20H,8-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSMAYSHGBFLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CCC(CC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylcyclohexyl)-4-(2,5-dimethylphenyl)piperazine typically involves the reaction of 4-tert-butylcyclohexylamine with 2,5-dimethylphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as column chromatography and recrystallization ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylcyclohexyl)-4-(2,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently used in substitution reactions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted piperazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-tert-butylcyclohexyl)-4-(2,5-dimethylphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylcyclohexyl)-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylcyclohexyl)-4-phenylpiperazine: Similar structure but lacks the dimethyl groups on the phenyl ring.

    1-(4-tert-butylcyclohexyl)-4-(2-methylphenyl)piperazine: Similar structure with only one methyl group on the phenyl ring.

    1-(4-tert-butylcyclohexyl)-4-(3,4-dimethylphenyl)piperazine: Similar structure with dimethyl groups in different positions on the phenyl ring.

Uniqueness

1-(4-tert-butylcyclohexyl)-4-(2,5-dimethylphenyl)piperazine is unique due to the specific positioning of the tert-butyl group on the cyclohexyl ring and the dimethyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-tert-butylcyclohexyl)-4-(2,5-dimethylphenyl)piperazine
Reactant of Route 2
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1-(4-tert-butylcyclohexyl)-4-(2,5-dimethylphenyl)piperazine

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